molecular formula C20H19N3O4 B2416120 2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903339-08-1

2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2416120
CAS RN: 1903339-08-1
M. Wt: 365.389
InChI Key: XATVNVHTNOIISI-UHFFFAOYSA-N
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Description

This compound is a novel EPAC antagonist . It has been studied for its potential as a pharmacological probe or drug candidate . The isoxazole ring A of the compound can tolerate chemical modifications with either introduction of flexible electron-donating substitutions or structurally restrictedly fusing with a phenyl ring .


Synthesis Analysis

The synthesis of this compound involves the use of acetonitrile (CH3CN) and methyl lithium (MeLi) in tetrahydrofuran (THF) at -78 °C under nitrogen .


Molecular Structure Analysis

The molecular structure of this compound includes an isoxazole ring A, which can tolerate chemical modifications . The compound binds at a similar site with substantially different interactions with the EPAC proteins .


Chemical Reactions Analysis

The compound has been found to bind at a similar site with substantially different interactions with the EPAC proteins . This suggests that it may have unique chemical reactions with these proteins.


Physical And Chemical Properties Analysis

The compound is a solid . Its 1H NMR (400 MHz, DMSO-d6) is δ: 9.29 (brs, 1H, NH), 8.27 (s, 1H, 7-ArH), 7.37 (s, 1H, 3-ArH), 3.93 (s, 3H, OCH3), 2.91 (q, J = 7.6 Hz, 2H, CH2CH3), 2.11 (s, 3H, COCH3), 1.30 (t, J = 7.6 Hz, 3H, CH2CH3); MS (ESI), m/z: 235.1 [M + H]+ .

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, including isoindole-1,3-dione derivatives, are synthesized through various methods for potential applications in materials science, chemistry, and biology. For instance, novel synthesis techniques have been developed for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene, showcasing innovative approaches to creating derivatives with potential applications in pharmacology and materials science (Tan et al., 2016).

Potential Inhibitory Activity

Benzo[e]isoindole-1,3-dione derivatives have been synthesized and evaluated for their inhibitory activity against glycogen synthase kinase-3 (GSK-3), a key enzyme implicated in various diseases. This research suggests the potential of such compounds in the development of new therapeutics for diseases where GSK-3 is a relevant target (Zou et al., 2010).

Materials Science Applications

The synthesis and characterization of novel compounds often lead to materials with unique properties. For example, the study of fluorescence quenching and enhancement by H-bonding interactions in some nitrogen-containing fluorophores demonstrates the importance of such compounds in developing new materials for sensing and imaging applications (Tamuly et al., 2006).

Future Directions

The compound has potential as a pharmacological probe or drug candidate . Further studies could focus on the development of more potent EPAC antagonists based on this compound .

properties

IUPAC Name

2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-18(9-16-15-7-3-4-8-17(15)27-21-16)22-10-12(11-22)23-19(25)13-5-1-2-6-14(13)20(23)26/h1-4,7-8,12-14H,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATVNVHTNOIISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=NOC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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